molecular formula C20H30N4O4 B11367195 N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide

Cat. No.: B11367195
M. Wt: 390.5 g/mol
InChI Key: STGJQVXBJVXODR-UHFFFAOYSA-N
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Description

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylpiperazine with cyclohexylmethyl chloride to form the intermediate N-(4-methylpiperazin-1-yl)cyclohexylmethane. This intermediate is then reacted with 2-nitrophenoxyacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenoxy group may play a role in electron transfer processes, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(2-nitrophenoxy)acetamide is unique due to its combination of a cyclohexyl group and a nitrophenoxy moiety, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H30N4O4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H30N4O4/c1-22-11-13-23(14-12-22)20(9-5-2-6-10-20)16-21-19(25)15-28-18-8-4-3-7-17(18)24(26)27/h3-4,7-8H,2,5-6,9-16H2,1H3,(H,21,25)

InChI Key

STGJQVXBJVXODR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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